molecular formula C25H18F2N4O2S B2671364 N-(2,4-difluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide CAS No. 536704-67-3

N-(2,4-difluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide

Cat. No. B2671364
CAS RN: 536704-67-3
M. Wt: 476.5
InChI Key: DAXPQSNXRAUZJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C25H18F2N4O2S and its molecular weight is 476.5. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-difluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-difluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Vibrational Spectroscopic Signatures and Electronic Interactions

  • The molecule has been characterized for vibrational signatures using Raman and Fourier transform infrared spectroscopy. Studies have shown its stability and intermolecular interactions within the crystal structure, which are crucial for understanding its potential applications in various fields (Jenepha Mary et al., 2022).

Inhibitory Activities Against Enzymes

  • Research indicates that derivatives of similar molecular structures function as dual inhibitors of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), highlighting potential uses in the treatment of diseases where these enzymes are targeted (Gangjee et al., 2008).

Material Science Applications

  • Studies involving compounds with similar structures have been used in the development of transparent polyimides with high refractive indices and small birefringences, indicating potential applications in material science and engineering (Tapaswi et al., 2015).

Synthesis Techniques

  • Research has been conducted on the synthesis of similar compounds, exploring different methods and catalysts. This includes the study of synthesis techniques for drugs like Modafinil, providing insights into the chemical synthesis processes of related compounds (Taghizadeh et al., 2016).

Antimicrobial Studies

  • Certain derivatives of similar molecular structures have been evaluated for their antimicrobial activities, suggesting potential applications in the development of new antimicrobial agents (Lahtinen et al., 2014).

Crystal Structure Analysis

  • Crystal structure analysis of related compounds has been conducted, providing valuable information about their molecular conformation, which is essential for understanding their reactivity and potential applications in various scientific fields (Subasri et al., 2016).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18F2N4O2S/c1-14-6-9-16(10-7-14)31-24(33)23-22(17-4-2-3-5-19(17)29-23)30-25(31)34-13-21(32)28-20-11-8-15(26)12-18(20)27/h2-12,29H,13H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXPQSNXRAUZJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=C(C=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.